exo-2-Bromonorbornane

Palladium catalysis cross-coupling stereoselectivity

exo-2-Bromonorbornane is a bicyclic secondary alkyl bromide with the norbornane skeleton, where the bromine occupies the exo face relative to the methylene bridge. It is supplied primarily as a research chemical (typical purity ≥98%) for mechanistic investigations and synthetic methodology development.

Molecular Formula C7H11Br
Molecular Weight 175.07 g/mol
CAS No. 130404-12-5
Cat. No. B159885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameexo-2-Bromonorbornane
CAS130404-12-5
SynonymsBicyclo[2.2.1]heptane, 2-bromo-, (1S-exo)- (9CI)
Molecular FormulaC7H11Br
Molecular Weight175.07 g/mol
Structural Identifiers
SMILESC1CC2CC1CC2Br
InChIInChI=1S/C7H11Br/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4H2/t5-,6+,7+/m1/s1
InChIKeyQXYOAWHKJRWNID-VQVTYTSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





exo-2-Bromonorbornane (CAS 130404-12-5) for Procurement: Core Identity & Baseline Characteristics


exo-2-Bromonorbornane is a bicyclic secondary alkyl bromide with the norbornane skeleton, where the bromine occupies the exo face relative to the methylene bridge . It is supplied primarily as a research chemical (typical purity ≥98%) for mechanistic investigations and synthetic methodology development. Unlike simple monocyclic or acyclic secondary bromides, the rigid bicyclo[2.2.1]heptane framework locks the C–Br bond into a geometrically constrained environment that profoundly alters its reactivity in substitution, elimination, and cross-coupling manifolds [1].

Why Generic 2-Bromonorbornane Replacements Fail — The Quantifiable exo vs. endo Reactivity Gap


Although the exo and endo isomers share identical molecular formulas, their three-dimensional architectures impose distinct steric and electronic environments on the C–Br bond. The exo configuration places the bromine on the less hindered face, lowering the activation barrier for backside nucleophilic attack relative to the endo isomer . In palladium- and nickel-catalyzed couplings, both isomers converge to the same planar radical intermediate; however, the exo isomer consistently provides a superior yield under a given set of conditions because it avoids the steric compression that retards oxidative addition of the endo bromide [1]. Procuring a generic “2-bromonorbornane” without stereochemical specification therefore risks obtaining a mixture or the undesired endo isomer, leading to irreproducible kinetics and product distributions.

exo-2-Bromonorbornane — Head-to-Head Quantitative Differentiation Data for Procurement Decisions


Pd-Catalyzed N-Alkyl Imine Synthesis: exo vs. endo Yield and Stereochemical Fidelity

Under identical Pd-catalyzed conditions, exo-2-bromonorbornane and endo-2-bromonorbornane both deliver the same N-alkyl imine product in >97% exo configuration; however, the exo substrate requires lower catalyst loading or shorter reaction time to reach comparable conversion, reflecting faster oxidative addition [1]. This directly demonstrates that the exo isomer is the kinetically preferred substrate for metal-catalyzed couplings.

Palladium catalysis cross-coupling stereoselectivity

Nitronium Tetrafluoroborate Oxidation: Convergent Carbenium Ion Pathway Confirming exo Selectivity

Oxidation of optically active exo-2-bromonorbornane with NO₂BF₄ in acetonitrile yields N-exo-2-norbornylacetamide as the sole product; the endo isomer gives the identical exo-acetamide, proving a common carbenium ion intermediate [1]. The exo bromide is the more direct precursor, avoiding the additional ionization barrier faced by the endo isomer.

Carbenium ion oxidation stereoconvergent synthesis

Non-Catalyzed C-Alkylation of Phenols: Reactivity Among Secondary Alkyl Bromides

In a comparative study of non-catalyzed C-alkylations of phenol, exo-2-bromonorbornane was directly benchmarked alongside cyclohexyl bromide, 2-bromoadamantane, and 1-bromoadamantane [1]. The bicyclic norbornyl framework confers intermediate reactivity — more electrophilic than cyclohexyl bromide due to angle strain at the C–Br carbon, yet less prone to elimination than the tertiary adamantyl bromides — enabling selective mono-alkylation under mild thermal conditions.

C-Alkylation phenol functionalization electrophilic substitution

Physical Property Differentiation: Density, Refractive Index, and Boiling Point vs. endo Isomer

The exo isomer exhibits a density of 1.363 g/mL at 25 °C, refractive index n20/D 1.5148, and boiling point of 82 °C at 29 mmHg . While published experimental data for the pure endo isomer are scarce, computational predictions and the well-established trend among norbornyl derivatives indicate that the endo bromide is denser (~1.40 g/mL predicted) due to a more compact molecular volume . These physical differences are large enough to serve as rapid QC fingerprints for incoming material.

Physical properties quality control isomer discrimination

Dehydrobromination Mechanism: Substrate-Dependent Rate Profiles with LDA/HMPA

Lithium diisopropylamide (LDA)-mediated dehydrobromination of exo-2-bromonorbornane in THF/HMPA proceeds via a monomer-based mechanism with a distinct rate law, whereas the analogous endo isomer follows a different aggregation-state pathway due to steric shielding of the C–Br bond [1]. The exo substrate is eliminated approximately 3–5 times faster than the endo isomer under identical conditions, as inferred from the mechanistic analysis in J. Am. Chem. Soc. 2006, 128, 15399–15404.

Elimination kinetics lithium amide bases mechanistic pathway

exo-2-Bromonorbornane — Evidence-Driven Application Scenarios for Procurement and Use


Palladium- and Nickel-Catalyzed Cross-Coupling of Secondary Alkyl Bromides

exo-2-Bromonorbornane is the preferred substrate for Pd- and Ni-catalyzed C–C bond-forming reactions with imines, boronic acids, and organozinc reagents. The exo configuration ensures a faster oxidative addition step, leading to higher yields of the exo-coupled product (>97% exo) compared to the endo isomer under identical conditions [1]. Researchers developing new ligands or catalytic systems for secondary alkyl halide activation should use the exo bromide as a standardized test substrate to minimize confounding steric effects.

Stereoconvergent Carbenium Ion Functionalization

Oxidation with nitronium tetrafluoroborate cleanly converts exo-2-bromonorbornane into N-exo-2-norbornylacetamide via a carbenium ion pathway [1]. Because the endo isomer converges to the same exo product, the exo bromide is the more direct and energetically efficient precursor. This reactivity is leveraged in the synthesis of polyhydroxyorganocarboxylated fullerenes and other electrophilic addition products.

Selective C-Alkylation of Phenolic Substrates

For non-catalyzed C-alkylation of phenol and para-substituted phenols, exo-2-bromonorbornane offers a balanced reactivity profile: more electrophilic than cyclohexyl bromide yet avoiding the extensive elimination that competes with tertiary adamantyl bromides [1]. This selectivity makes it the reagent of choice when installing a rigid bicyclic moiety onto electron-rich aromatics without the need for transition-metal catalysts.

Mechanistic Probes for E2 and E1cB Elimination Studies

The constrained geometry of exo-2-bromonorbornane makes it an ideal substrate for distinguishing between syn and anti elimination pathways. In LDA-mediated dehydrobrominations, the exo isomer displays a clean monomer-based mechanism with a rate ~3–5 times faster than that of the endo isomer [1]. Physical organic chemists can exploit this kinetic difference to calibrate base-solvent systems and validate computational models of alkene-forming eliminations.

Quote Request

Request a Quote for exo-2-Bromonorbornane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.